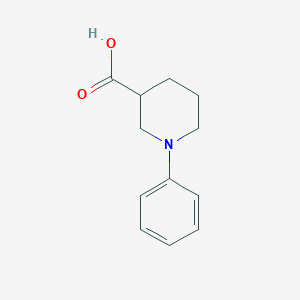

1-Phenylpiperidine-3-carboxylic acid

Description

1-Phenylpiperidine-3-carboxylic acid is a piperidine derivative featuring a phenyl group attached to the nitrogen atom and a carboxylic acid moiety at the 3-position of the piperidine ring. Its structure combines lipophilicity (from the phenyl group) and polarity (from the carboxylic acid), making it a versatile intermediate for drug development .

Properties

IUPAC Name |

1-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMDWUCKSVKXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612596 | |

| Record name | 1-Phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330985-20-1 | |

| Record name | 1-Phenyl-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330985-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the enantioselective multistage synthesis of piperidine derivatives often includes key steps such as azide reductive cyclization of aldehydes . The reaction conditions typically involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often involves hydrogenation processes. For example, piperidine itself is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst . Similar methods can be adapted for the production of this compound, ensuring scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Phenylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-Phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with receptors in the central nervous system, influencing neurotransmitter release and uptake . This interaction can lead to various physiological effects, such as analgesic or anti-inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Nitrogen

1-Phenylsulfonylpiperidine-3-carboxylic Acid

- Molecular Formula: C₁₂H₁₅NO₄S

- Molecular Weight : 269.315 g/mol

- Key Differences : Replacement of the phenyl group with a phenylsulfonyl moiety introduces a strong electron-withdrawing group, reducing the basicity of the piperidine nitrogen. This substitution may enhance metabolic stability but reduce membrane permeability compared to the parent compound. Stereochemistry is unspecified (racemic mixture) .

1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride

- Molecular Formula : C₁₀H₁₂N₃O₂·HCl

- Molecular Weight : 257.69 g/mol (free acid: 220.23)

- The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .

1-Acetylpiperidine-3-carboxylic Acid

- Molecular Formula: C₈H₁₃NO₃

- Molecular Weight : 183.20 g/mol

- Key Differences: Acetylation of the nitrogen reduces basicity and may serve as a prodrug strategy.

1-(3-Chlorobenzyl)piperidine-3-carboxylic Acid

- Molecular Formula: C₁₃H₁₆ClNO₂

- Molecular Weight : 265.73 g/mol

- This modification could enhance binding affinity to hydrophobic pockets in target proteins .

Positional Isomers and Carboxylic Acid Derivatives

1-[(3-Methoxyphenyl)sulfonyl]piperidine-2-carboxylic Acid

- Molecular Formula: C₁₃H₁₇NO₅S

- Molecular Weight : 315.35 g/mol

- Key Differences : The carboxylic acid is at the 2-position of the piperidine ring, altering the spatial orientation of functional groups. The 3-methoxyphenylsulfonyl group may improve selectivity for serine proteases or sulfotransferases .

1-(3-Phenoxypropanoyl)piperidine-3-carboxylic Acid

- Molecular Formula: C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- Key Differences: The phenoxypropanoyl ester acts as a prodrug, masking the carboxylic acid to enhance oral absorption. Hydrolysis in vivo releases the active acid, a common strategy in antiviral or anti-inflammatory agents .

Heteroaromatic and Complex Substituents

1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid

- Molecular Formula : C₁₆H₁₅FN₃O₂

- Molecular Weight : 300.31 g/mol

- Key Differences: The pyridazine ring with a 3-fluorophenyl substituent suggests applications in targeting adenosine receptors or phosphodiesterases. Fluorine enhances metabolic stability and electronegativity .

1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic Acid

- Molecular Formula : C₁₀H₁₁ClN₃O₂

- Molecular Weight : 240.67 g/mol

- This compound may serve as a kinase inhibitor precursor .

Biological Activity

Overview

1-Phenylpiperidine-3-carboxylic acid (PPCA) is a compound belonging to the piperidine family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

This compound has the molecular formula and features a six-membered piperidine ring with a phenyl group and a carboxylic acid substituent. This unique structure contributes to its biological activity.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Studies have shown that PPCA exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Effects : Research indicates that derivatives of PPCA may possess anticancer properties, particularly in inhibiting tumor cell proliferation.

- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The mechanism of action of this compound involves interactions with specific molecular targets within cells. These interactions can modulate biochemical pathways, affecting receptor binding and enzyme activity. For instance, studies indicate that PPCA derivatives may influence opioid receptors, similar to other compounds in the piperidine class .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of PPCA against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibitory concentration (IC50) of 25 µg/mL against S. aureus and 30 µg/mL against E. coli, indicating strong antibacterial properties.

- Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that PPCA reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours, suggesting significant anticancer potential.

- Neuropharmacological Assessment : In animal models, PPCA exhibited anxiolytic effects comparable to standard anxiolytics like diazepam, with a notable decrease in anxiety-like behavior in the elevated plus maze test.

Data Tables

| Biological Activity | IC50/Effect Level | Reference |

|---|---|---|

| Antimicrobial (S. aureus) | 25 µg/mL | |

| Antimicrobial (E. coli) | 30 µg/mL | |

| Anticancer (Cell Viability) | 50 µM (60% reduction) | |

| Anxiolytic Effect | Comparable to diazepam |

Future Directions

The ongoing research into this compound focuses on:

- Drug Development : Exploring its derivatives for enhanced efficacy and reduced toxicity in therapeutic applications.

- Mechanistic Studies : Further elucidating the molecular pathways affected by PPCA to identify specific targets for drug design.

- Clinical Trials : Initiating clinical trials to assess its safety and effectiveness in human subjects for various indications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.